molecular formula C20H18N4O4 B12131691 methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12131691
M. Wt: 378.4 g/mol
InChI Key: YCTOCUCSEQVKKC-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of a quinoxaline core with a dimethoxyphenyl group makes it particularly versatile for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O4/c1-26-12-8-11(9-13(10-12)27-2)24-18(21)16(20(25)28-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3

InChI Key

YCTOCUCSEQVKKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC

Origin of Product

United States

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